N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide
Description
This compound is a brominated and chlorinated aromatic carboxamide featuring a chromene (benzopyran) backbone. Its structure combines a 4-oxochromene-2-carboxamide core with a substituted phenyl ring at the 3-position, bearing a 4-bromo group and a 2-chlorobenzoyl moiety.
Properties
IUPAC Name |
N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrClNO4/c24-17-10-9-13(11-16(17)22(28)14-5-1-3-7-18(14)25)26-23(29)21-12-19(27)15-6-2-4-8-20(15)30-21/h1-12H,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZILVDMKREBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Overview of N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide
This compound is a synthetic compound that falls under the category of oxochromene derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Anticancer Activity
Several studies have indicated that oxochromene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
Research has also highlighted the antimicrobial effects of oxochromene compounds. They have demonstrated activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anti-inflammatory Effects
Oxochromene derivatives are known to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in diseases characterized by inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Bromo and Chloro Substituents : The presence of halogen atoms like bromine and chlorine can enhance lipophilicity and alter the electronic properties of the compound, potentially increasing its bioactivity.
- Oxochromene Core : The oxochromene moiety is crucial for its biological activity, as it allows for interactions with various biological targets.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Mechanism of Action | References |
|---|---|---|---|
| Compound A | Anticancer | Induces apoptosis | |
| Compound B | Antimicrobial | Inhibits bacterial growth | |
| Compound C | Anti-inflammatory | Reduces cytokine production |
Case Studies
- Case Study on Anticancer Activity : A study investigated a series of oxochromene derivatives, including those structurally related to this compound. The results showed that these compounds effectively inhibited the growth of breast cancer cells through apoptosis induction via mitochondrial pathways.
- Case Study on Antimicrobial Efficacy : An evaluation of several oxochromene derivatives revealed potent activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the phenyl ring significantly impacted the antimicrobial potency.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Halogen-Substituted Benzoyl Derivatives
The compound shares structural motifs with halogenated benzoylphenyl carboxamides. Key analogs include:
Key Observations:
Brominated Aromatic Compounds
Bromine substitution at the 4-position distinguishes the target compound from fluorine- or chlorine-dominated analogs. For example:
- BF2 Chelate (): Contains a 4-bromo-3-(4-bromo-phenyl) motif but lacks the chromene-carboxamide framework. The bromine atoms here enhance photophysical properties, implying that the target compound’s bromine may similarly influence electronic characteristics .
- Fluorine-Substituted Derivatives (): Replace bromine with fluorine (e.g., N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanol). Fluorine’s smaller size and higher electronegativity may reduce hydrophobic interactions compared to bromine .
Functional Group Analysis
Carboxamide Linkage
The carboxamide group (-CONH-) is a common feature in enzyme inhibitors (e.g., kinase or protease targets). In the target compound, this group bridges the chromene and substituted phenyl rings, contrasting with:
Halogen Effects
- Bromine : Enhances lipophilicity (logP) and may participate in halogen bonding with biomolecular targets.
- Chlorine: The 2-chlorobenzoyl group likely contributes to steric effects, as seen in analogs like N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
